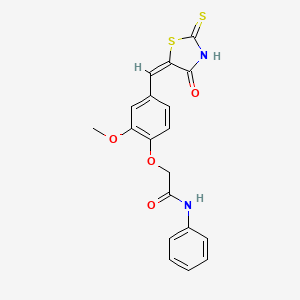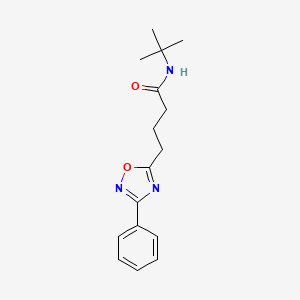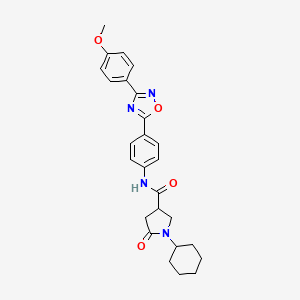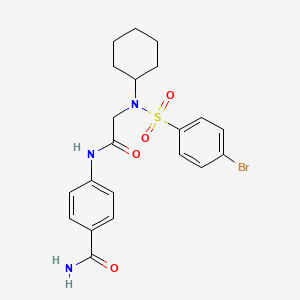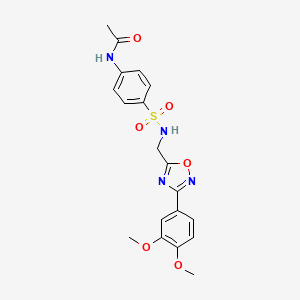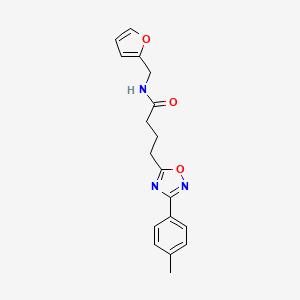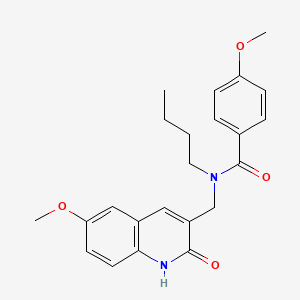
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as BMH-21, is a chemical compound that has been studied extensively for its potential use as an anticancer agent. This compound belongs to a class of compounds known as benzamide derivatives, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of a protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide may disrupt the function of these proteins and induce cancer cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide is that it has been shown to be effective against a wide range of cancer cell types. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide and to identify any potential side effects or toxicity. Finally, there is also interest in exploring the potential use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other anticancer agents to enhance its effectiveness.
Méthodes De Synthèse
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzoyl chloride with butylamine to form N-butyl-4-methoxybenzamide. This intermediate product is then reacted with 2-hydroxy-6-methoxyquinoline to form the final product, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide.
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have potential as an anticancer agent, particularly in the treatment of breast cancer. Several studies have demonstrated that N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth of breast cancer cells both in vitro and in vivo. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have activity against other types of cancer, including lung cancer and leukemia.
Propriétés
IUPAC Name |
N-butyl-4-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)16-6-8-19(28-2)9-7-16)15-18-13-17-14-20(29-3)10-11-21(17)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGFCBHKSJWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
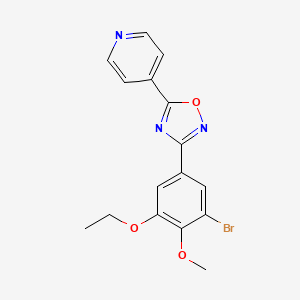
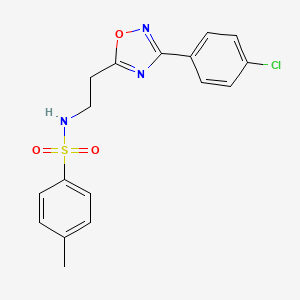

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
